molecular formula C17H17ClN2O4 B3859751 2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide

2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide

Cat. No.: B3859751
M. Wt: 348.8 g/mol
InChI Key: WAMOBKOFFCNJJU-VXLYETTFSA-N
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Description

2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide typically involves a multi-step process. One common method starts with the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may exert its effects through hydrogen bond interactions, electrostatic interactions, and π–π stacking interactions. These interactions can influence various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-22-15-5-3-4-12(17(15)23-2)10-19-20-16(21)11-24-14-8-6-13(18)7-9-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMOBKOFFCNJJU-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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